molecular formula C12H15N7S B10973821 N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10973821
M. Wt: 289.36 g/mol
InChI Key: ZCAMXKAULMCELC-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine is a complex organic compound characterized by its unique structure, which includes pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 1,3,4-thiadiazole. This intermediate is then reacted with 3-methyl-1H-pyrazole-1-carbaldehyde in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine stands out due to its dual pyrazole-thiadiazole structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H15N7S

Molecular Weight

289.36 g/mol

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N7S/c1-8-4-5-19(16-8)7-11-14-15-12(20-11)13-10-6-18(3)17-9(10)2/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

ZCAMXKAULMCELC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC2=NN=C(S2)NC3=CN(N=C3C)C

Origin of Product

United States

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